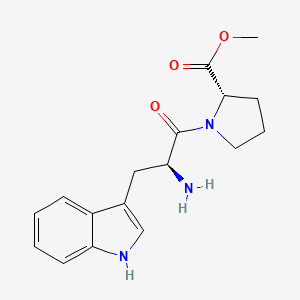

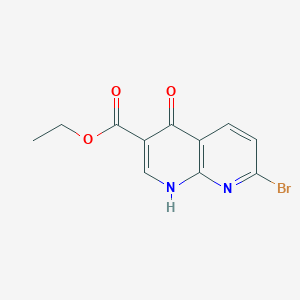

![molecular formula C7H4IN3O2 B11835847 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヨードイミダゾ[1,2-a]ピリミジン-2-カルボン酸は、有機合成および医薬品化学の分野で注目を集めている複素環化合物です。この化合物は、イミダゾ[1,2-a]ピリミジンコアの存在を特徴とし、さらに3位にヨウ素原子、2位にカルボン酸基が官能基化されています。この化合物のユニークな構造は、新しい薬物や化学物質の開発のための貴重な足場となります。

2. 製法

合成経路と反応条件: 3-ヨードイミダゾ[1,2-a]ピリミジン-2-カルボン酸の合成は、通常、適切な前駆体の環化に続いてヨウ素化が行われます。一般的な方法の1つは、特定の反応条件下でα-ブロモケトンと2-アミノピリジンを使用する方法です。 例えば、環化はトルエン中でI2とTBHP(tert-ブチルヒドロペルオキシド)によって促進され、イミダゾ[1,2-a]ピリミジンコアが生成されます .

工業的製造方法: この化合物の工業的製造には、高収率と高純度を確保するために、連続フローシステムとマイクロリアクターベースのアプローチが関与する可能性があります。 これらの方法は、反応条件を精密に制御できるため、効率的かつスケーラブルな合成を実現します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the cyclization can be promoted by I2 and TBHP (tert-Butyl hydroperoxide) in toluene, resulting in the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor-based approaches to ensure high yield and purity. These methods allow for precise control over reaction conditions, leading to efficient and scalable synthesis .

化学反応の分析

反応の種類: 3-ヨードイミダゾ[1,2-a]ピリミジン-2-カルボン酸は、以下のを含む様々な化学反応を起こします。

酸化: 化合物は、特定の条件下で酸化されて、追加の官能基を導入することができます。

還元: 還元反応は、ヨウ素原子またはその他の官能基を修飾するために使用することができます。

置換: 3位のヨウ素原子は、求核置換反応を使用して他の基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、3位に異なる官能基を持つ様々な誘導体を生成することができます .

科学的研究の応用

3-ヨードイミダゾ[1,2-a]ピリミジン-2-カルボン酸は、科学研究において幅広い用途があります。

化学: 複雑な有機分子や複素環化合物の合成のための貴重な構成要素として役立ちます。

生物学: この化合物は、生物学的プロセスの研究のための生物活性分子やプローブの開発に使用されます。

作用機序

3-ヨードイミダゾ[1,2-a]ピリミジン-2-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、構造修飾に応じて、様々な酵素や受容体の阻害剤またはモジュレーターとして作用することができます。 例えば、この化合物は、細胞内トラフィッキングやシグナル伝達の際に重要なRab11Aプレニル化を阻害することが示されています . 正確な経路と標的は、化合物の特定の用途と誘導体によって異なる可能性があります。

類似化合物:

- 3-ブロモイミダゾ[1,2-a]ピリジン-2-カルボン酸

- 3-クロロイミダゾ[1,2-a]ピリジン-2-カルボン酸

- 3-フルオロイミダゾ[1,2-a]ピリジン-2-カルボン酸

比較: アナログと比較して、3-ヨードイミダゾ[1,2-a]ピリミジン-2-カルボン酸は、ヨウ素原子の存在により、独特の反応性と生物活性を示します。ヨウ素の大きな原子半径と高い電気陰性度は、化合物の分子標的との相互作用とその全体の安定性に影響を与える可能性があります。 これは、様々な用途のための独特で貴重な化合物となっています .

類似化合物との比較

- 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

- 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Comparison: Compared to its analogs, 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid exhibits unique reactivity and biological activity due to the presence of the iodine atom. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interaction with molecular targets and its overall stability. This makes it a distinct and valuable compound for various applications .

特性

分子式 |

C7H4IN3O2 |

|---|---|

分子量 |

289.03 g/mol |

IUPAC名 |

3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13) |

InChIキー |

KJNMLCHMOLRNQS-UHFFFAOYSA-N |

正規SMILES |

C1=CN2C(=C(N=C2N=C1)C(=O)O)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)

![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)

![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)